![molecular formula C13H8ClN3 B15234702 5-Chloro-2-phenylpyrido[3,4-B]pyrazine CAS No. 556053-83-9](/img/structure/B15234702.png)
5-Chloro-2-phenylpyrido[3,4-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-phenylpyrido[3,4-B]pyrazine is a heterocyclic compound that contains a pyridine ring fused with a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylpyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with phenylhydrazine under acidic conditions to form the desired pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-phenylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
5-Chloro-2-phenylpyrido[3,4-B]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-phenylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyrido[3,4-B]pyrazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-phenylpyrido[3,4-B]pyrazine: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
5-Chloro-2-methylpyrido[3,4-B]pyrazine: Contains a methyl group instead of a phenyl group, which can alter its biological activity and chemical behavior.
Uniqueness
5-Chloro-2-phenylpyrido[3,4-B]pyrazine is unique due to the presence of both chlorine and phenyl groups, which contribute to its distinct chemical properties and potential applications. The chlorine atom can participate in various substitution reactions, while the phenyl group can enhance its interactions with biological targets and materials.
Propriétés
Numéro CAS |
556053-83-9 |
|---|---|
Formule moléculaire |
C13H8ClN3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
5-chloro-2-phenylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C13H8ClN3/c14-13-12-10(6-7-15-13)17-11(8-16-12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
GAPIIBAMDKQAMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


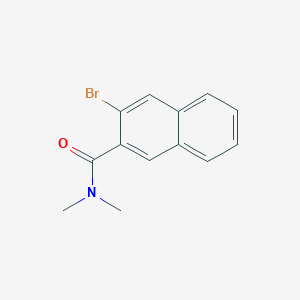
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)



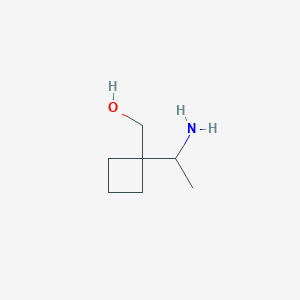
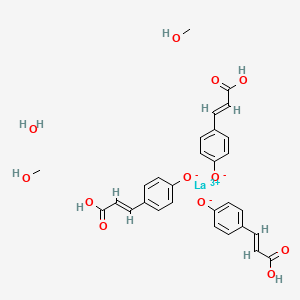
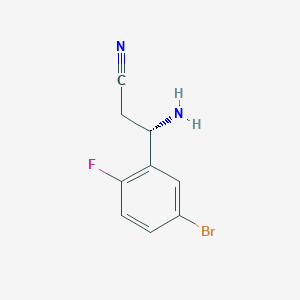
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)

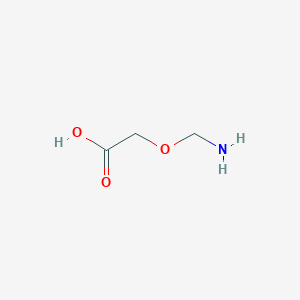

![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
